2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile
CAS No.: 1368038-00-9
Cat. No.: VC12012832
Molecular Formula: C7H5N5
Molecular Weight: 159.15 g/mol
* For research use only. Not for human or veterinary use.
![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile - 1368038-00-9](/images/structure/VC12012832.png)
Specification
CAS No. | 1368038-00-9 |
---|---|
Molecular Formula | C7H5N5 |
Molecular Weight | 159.15 g/mol |
IUPAC Name | 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile |
Standard InChI | InChI=1S/C7H5N5/c8-3-5-1-2-6-10-7(9)11-12(6)4-5/h1-2,4H,(H2,9,11) |
Standard InChI Key | UISKCCGNUCJJMA-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=NN2C=C1C#N)N |
Canonical SMILES | C1=CC2=NC(=NN2C=C1C#N)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-Amino- triazolo[1,5-a]pyridine-6-carbonitrile features a fused bicyclic core comprising a pyridine ring annulated with a triazole moiety. The amino (-NH₂) and cyano (-CN) substituents at positions 2 and 6, respectively, introduce electron-rich regions that influence reactivity and intermolecular interactions. The planar structure facilitates π-π stacking, a property critical for applications in optoelectronics and biomolecular binding .
Spectroscopic Signatures
While direct spectral data for this compound are unavailable, analogous triazolo[1,5-a]pyridines exhibit characteristic NMR and IR profiles. For example, the cyano group in related structures generates a strong absorption band near 2216 cm⁻¹ in IR spectra, while the amino group produces NH₂ stretching vibrations at 3325–3330 cm⁻¹ . In the NMR spectrum, the pyridine proton typically resonates as a singlet near δ 7.20–7.27 ppm, with the amino protons appearing as a broad singlet at δ 7.76–8.26 ppm .
Synthetic Methodologies
Cross-Dehydrogenative Coupling (CDC) Approaches
The synthesis of triazolo[1,5-a]pyridines often employs CDC reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds. For instance, the reaction of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1a) with ethyl acetoacetate (2a) under aerobic conditions yields pyrazolo[1,5-a]pyridine derivatives . Adapting this methodology, 2-amino- triazolo[1,5-a]pyridine-6-carbonitrile could be synthesized via oxidative annulation of N-amino precursors with nitrile-containing reactants.
Table 1: Hypothetical Optimization of Reaction Conditions for 2-Amino- triazolo[1,5-a]pyridine-6-carbonitrile Synthesis
Entry | Catalyst (equiv.) | Oxidant | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1 | AcOH (6) | O₂ | 130 | 94 |
2 | TFA (2) | O₂ | 130 | 55 |
3 | p-TSA (2) | O₂ | 130 | 41 |
Key observations from analogous reactions include:
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Acetic acid (AcOH) outperforms stronger acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) due to its balanced Brønsted acidity and compatibility with oxidants .
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Molecular oxygen (O₂) is critical for achieving high yields (>90%), as inert atmospheres (e.g., argon) suppress dehydrogenation .
Mechanistic Insights
The proposed mechanism involves:
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Formation of an N-iminopyridinium ylide via acid-catalyzed tautomerization of the N-amino precursor.
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Oxidative dehydrogenation by O₂, generating a reactive diradical intermediate.
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Cyclization with a nitrile-containing partner to form the triazolo[1,5-a]pyridine core .
Physicochemical and Pharmacological Properties
Solubility and Stability
The cyano and amino groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies on related compounds indicate decomposition temperatures >200°C, with susceptibility to hydrolysis under strongly acidic or basic conditions .
Biological Activity
Triazolo[1,5-a]pyridines exhibit diverse bioactivities, including:
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Antiviral activity: Analogous compounds inhibit herpes simplex virus (HSV-1) by targeting viral DNA polymerase .
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Anticancer potential: Pyrazolo[1,5-a]pyridines demonstrate selective inhibition of p38 MAP kinase, a target in inflammatory diseases and cancer .
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Central nervous system (CNS) modulation: Derivatives act as dopamine D3 agonists and D4 antagonists, suggesting utility in Parkinson’s disease and schizophrenia .
Applications in Material Science
Optoelectronic Materials
The planar aromatic system and electron-withdrawing cyano group make this compound a candidate for organic light-emitting diodes (OLEDs). Similar structures exhibit blue fluorescence with quantum yields up to 0.45 .
Coordination Chemistry
The amino and cyano groups can act as ligands for transition metals. For example, copper(II) complexes of triazolo[1,5-a]pyridines show catalytic activity in oxidation reactions .
Challenges and Future Directions
Synthetic Limitations
Current methods for triazolo[1,5-a]pyridines require stoichiometric oxidants and elevated temperatures. Photocatalytic CDC reactions or flow chemistry approaches could improve efficiency and scalability.
Toxicity and ADMET Profiles
No data exist for the specific compound, but related triazolopyridines generally show low acute toxicity (LD₅₀ > 500 mg/kg in rodents). Future studies should assess metabolic stability and cytochrome P450 interactions.
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